molecular formula C18H25N5O3 B15037298 Methyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate

Methyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate

Cat. No.: B15037298
M. Wt: 359.4 g/mol
InChI Key: ZEVLICRUFMEBCZ-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a benzoate group, which is a derivative of benzoic acid. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate typically involves multiple steps. One common method involves the reaction of 4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazine with methyl 4-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as potassium carbonate. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The triazine ring is known to interact with nucleophilic sites on proteins, while the benzoate group can enhance the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate
  • Methyl 4-[(butan-2-ylamino)methyl]benzoate

Uniqueness

Methyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate is unique due to its dual amine substitution on the triazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H25N5O3

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 4-[[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate

InChI

InChI=1S/C18H25N5O3/c1-6-12(4)20-17-21-16(19-11(2)3)22-18(23-17)26-14-9-7-13(8-10-14)15(24)25-5/h7-12H,6H2,1-5H3,(H2,19,20,21,22,23)

InChI Key

ZEVLICRUFMEBCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)NC(C)C)OC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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